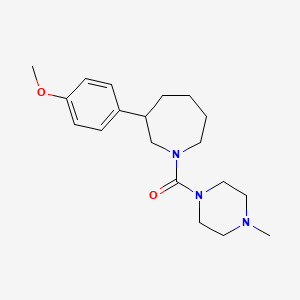
2-chloro-N-(3-(4-phénylpiperazin-1-yl)propyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized by the reaction of phthalimide with 1,3-dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, which is then treated with 1-phenylpiperazine in acetonitrile .Molecular Structure Analysis
The crystal structure of the compound is monoclinic, P21/n, a = 10.0047 (3) Å, b = 6.0157 (2) Å, c = 30.8571 (12) Å, β = 90.105 (1) °, V = 1857.14 (11) Å3, Z = 4, wRref(F2) = 0.158, T = 296 K . The molecules are packed in the crystal structure by non-classical intermolecular C–H…O interactions .Chemical Reactions Analysis
The compound has been found to exhibit various pharmaceutical activities such as analgesic, anti-inflammatory, antidepressant, antihypertensive, antithrombotic, anticonvulsant, cardiotonic, diuretics, and anti-HIV activities .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 162–165 °C . The IR Ranges (ATR, cm−1) are N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Applications De Recherche Scientifique
- Rôle du composé: Les chercheurs ont conçu et synthétisé une série de dérivés de 2-(4-phénylpiperazin-1-yl)pyrimidine-5-carboxamide en tant qu'inhibiteurs de l'acétylcholinestérase (AChEIs) pour le traitement de la MA . Ces composés visent à augmenter les niveaux d'acétylcholine dans le cerveau, ce qui peut atténuer les symptômes associés à la MA.
- Analyse d'amarrage: Des études d'amarrage ont révélé des interactions importantes entre le composé et les résidus du site actif de l'acétylcholinestérase (AChE) et de la butyrylcholinestérase (BuChE) .
- Système cholinergique: L'interaction du composé avec l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BuChE) met en évidence son rôle dans la modulation des neurotransmetteurs cholinergiques .
- Étude cinétique: Le composé 6g a été identifié comme un inhibiteur de type mixte, impliquant à la fois une inhibition compétitive et non compétitive de l'AChE .
Traitement de la maladie d'Alzheimer (MA)
Propriétés antimicrobiennes
Chimie médicinale
Modulation des neurotransmetteurs
Mécanisme d'inhibition de type mixte
Composé principal pour le développement de médicaments
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine, which is involved in learning and memory .
Mode of Action
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide interacts with its targets by inhibiting their activity. The compound exhibits inhibitory activity against both AChE and BuChE . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE and BuChE by 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide affects the cholinergic neurotransmission pathway. This pathway is involved in various cognitive functions, including learning and memory. By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to enhanced cholinergic neurotransmission .
Result of Action
The inhibition of AChE and BuChE by 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide leads to an increase in acetylcholine levels. This results in enhanced cholinergic neurotransmission, which can improve cognitive functions such as learning and memory .
Propriétés
IUPAC Name |
2-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c20-18-9-4-5-10-19(18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-5,7-10,21H,6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYFQZPIBOFKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

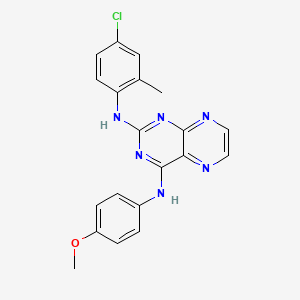
![2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid](/img/structure/B2512694.png)
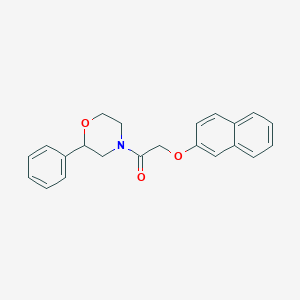
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2512698.png)
![2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid](/img/structure/B2512699.png)
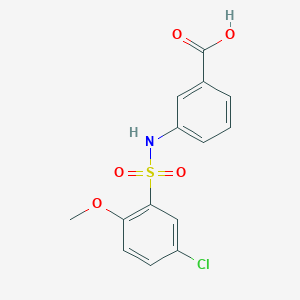
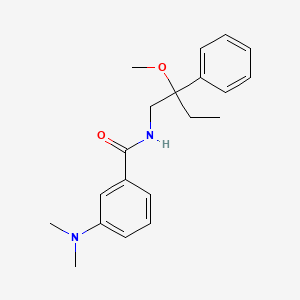
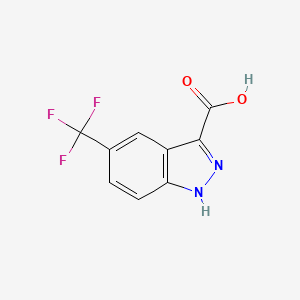
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)
![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)
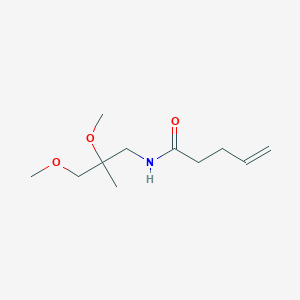
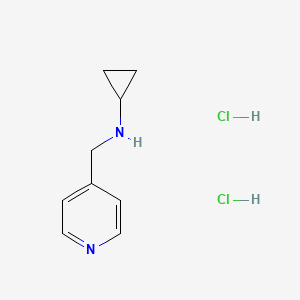
![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)
